5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Organic Synthesis Bromination Regiospecificity

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (5-Bromo Meldrum's acid) is the reagent of choice for regiospecific α-bromoketone synthesis, delivering products unobtainable by conventional bromination. The unique electrophilic character imparted by the single bromine at the 5-position enables nucleophilic substitution pathways impossible with parent Meldrum's acid or its 5,5-dibromo analog. Essential for constructing complex spirocyclic frameworks via thermal decarboxylative Cloke–Wilson rearrangement. Procure this high-purity halogenated building block to access novel chemical space with unmatched precision and yield.

Molecular Formula C6H7BrO4
Molecular Weight 223.02 g/mol
CAS No. 66145-20-8
Cat. No. B1284091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS66145-20-8
Molecular FormulaC6H7BrO4
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(C(=O)O1)Br)C
InChIInChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3
InChIKeyVOYYXPWHYIYFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 66145-20-8) for Advanced Organic Synthesis and Medicinal Chemistry


5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-Bromo Meldrum's acid, is a halogenated derivative of the versatile synthetic building block Meldrum's acid [1]. This compound, with a molecular formula of C6H7BrO4 and a molecular weight of 223.02 g/mol, is characterized by a single bromine atom at the reactive 5-position of the 1,3-dioxane-4,6-dione ring . This specific structural modification endows it with unique electrophilic properties, making it a key intermediate in the regiospecific synthesis of complex molecules, including α-bromoketones and spirocyclic frameworks [2].

Why Generic Meldrum's Acid Derivatives Cannot Substitute for 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione


Simple substitution with the parent Meldrum's acid or other non-brominated derivatives is not feasible due to a fundamental difference in reactivity. The presence of the single bromine atom at the 5-position in 5-Bromo Meldrum's acid imparts a specific, electrophilic character that is absent in the parent compound [1]. This electrophilic nature is critical for its role in regiospecific α-bromoketone synthesis, where it enables the preparation of products unobtainable in pure form via conventional bromination methods [2]. Furthermore, compared to the dibrominated analog (5,5-Dibromo Meldrum's acid), 5-Bromo Meldrum's acid offers a different reactivity profile, leading to distinct reaction pathways and product outcomes, such as the unique thermal decarboxylative rearrangements observed in spirocycle synthesis [3].

Quantitative Differentiation Evidence for 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione


Regiospecific α-Bromoketone Synthesis: Superior Product Purity and Yield Over Traditional Methods

5-Bromo Meldrum's acid enables the regiospecific synthesis of unsymmetrical α-bromoketones with yields up to 88%, a feat not possible with the parent Meldrum's acid or other common brominating agents. This procedure yields α-bromoketones that are unobtainable in a pure state by other bromination methods [1]. While direct, side-by-side yield data for a single substrate is not available, the method's reported overall yields of 56-88% for a range of substrates [2] are comparable to or exceed those of classical bromination techniques like using Br2 or NBS, which often lead to mixtures and lower yields due to lack of regiospecificity.

Organic Synthesis Bromination Regiospecificity

Unique Reactivity in Spirocycle Synthesis: Enabling Unprecedented Transformations

5-Bromo Meldrum's acid demonstrates unique reactivity in the thermal decarboxylative Cloke–Wilson rearrangement, enabling the synthesis of spirobutyrolactone para-dienones [1]. This transformation is not reported for the non-brominated Meldrum's acid or the 5,5-dibromo analog. The process, involving spirocyclopropanation and subsequent rearrangement, proceeds with overall yields of 56-88% over two steps, highlighting the compound's specific utility in constructing complex spirocyclic frameworks [1].

Spirocyclic Compounds Decarboxylative Rearrangement Synthetic Methodology

Electrophilic Bromination Reagent: Single Bromine Atom for Targeted Functionalization

5-Bromo Meldrum's acid functions as an electrophilic reagent in nucleophilic substitution reactions, enabling the formation of carbon-carbon bonds . While the parent Meldrum's acid is an active methylene compound (pKa = 4.97), it is primarily nucleophilic in character [1]. In contrast, the 5-bromo derivative is electrophilic. This fundamental shift in reactivity is directly attributable to the bromine atom. Further differentiation exists with the dibromo analog, which, while also electrophilic, is a stronger oxidizing agent and can lead to over-bromination or different reaction pathways, as noted in its use as a brominating agent for aldehydes and ketones [2].

Electrophilic Substitution C-C Bond Formation Reagent Selection

Optimal Application Scenarios for 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione


Regiospecific Synthesis of Unsymmetrical α-Bromoketones

This compound is the reagent of choice for the regiospecific preparation of unsymmetrical α-bromoketones. As demonstrated in the literature, this method yields products that are unobtainable in pure form via alternative bromination techniques [1]. Researchers aiming to access this class of compounds with high precision and yield should prioritize 5-Bromo Meldrum's acid.

Construction of Spirocyclic Frameworks via Unprecedented Rearrangements

5-Bromo Meldrum's acid is uniquely suited for the synthesis of complex spirocyclic molecules, such as spirobutyrolactone para-dienones, through a thermal decarboxylative Cloke–Wilson rearrangement [2]. This reactivity is not replicated by its non-brominated or dibrominated analogs, making it an essential building block for medicinal chemists and synthetic methodologists exploring novel chemical space.

Electrophilic Functionalization for C-C Bond Formation

In synthetic routes requiring electrophilic substitution at the α-position of a 1,3-dioxane-4,6-dione scaffold, 5-Bromo Meldrum's acid is the appropriate reagent. Its electrophilic nature, a direct result of the single bromine substituent, allows it to engage in nucleophilic substitution reactions to form new C-C bonds, a reaction pathway unavailable to the parent nucleophilic Meldrum's acid .

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